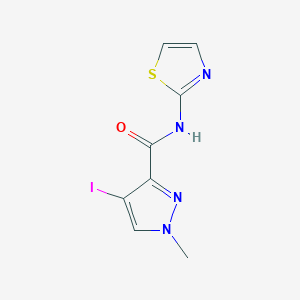
4-iodo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is a member of the pyrazole family and has a molecular formula of C9H8IN5OS.
Mecanismo De Acción
The mechanism of action of 4-iodo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide involves the inhibition of PKB/Akt activity. This leads to the inhibition of cell proliferation and survival, which makes the compound a potential candidate for the treatment of various diseases, including cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-iodo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide have been extensively studied. The compound has been found to inhibit the growth and survival of cancer cells in vitro and in vivo. Additionally, the compound has been found to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-iodo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide in lab experiments include its potent inhibitory activity against PKB/Akt, which makes it a valuable tool for studying the role of this enzyme in various biological processes. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research on 4-iodo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide. One potential direction is to investigate the compound's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify other potential targets for its inhibitory activity. Finally, the development of more efficient synthesis methods for the compound could help to overcome its limitations in lab experiments.
Métodos De Síntesis
The synthesis of 4-iodo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide involves the reaction of 4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid with thioamide in the presence of a coupling agent. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide.
Aplicaciones Científicas De Investigación
4-iodo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been found to possess potent inhibitory activity against several enzymes, including protein kinase B (PKB/Akt), which plays a critical role in cell proliferation and survival.
Propiedades
Nombre del producto |
4-iodo-1-methyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |
|---|---|
Fórmula molecular |
C8H7IN4OS |
Peso molecular |
334.14 g/mol |
Nombre IUPAC |
4-iodo-1-methyl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C8H7IN4OS/c1-13-4-5(9)6(12-13)7(14)11-8-10-2-3-15-8/h2-4H,1H3,(H,10,11,14) |
Clave InChI |
FHAGHOHSNJGBAZ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC=CS2)I |
SMILES canónico |
CN1C=C(C(=N1)C(=O)NC2=NC=CS2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Tert-butyl 4-ethyl 5-[(cyclopropylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B214179.png)

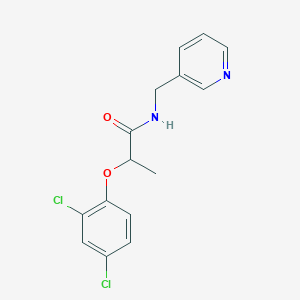

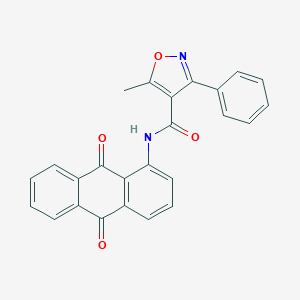

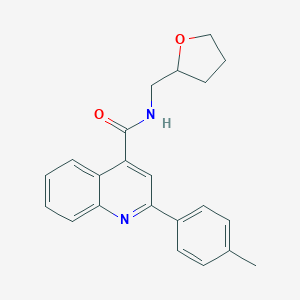
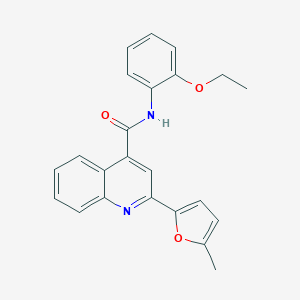
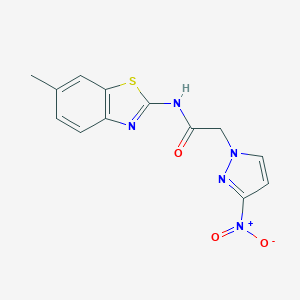
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2,4-dichlorophenyl)benzamide](/img/structure/B214194.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B214197.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(2-piperazin-1-ylethylamino)methylidene]-5-propylpyrazol-3-one](/img/structure/B214201.png)